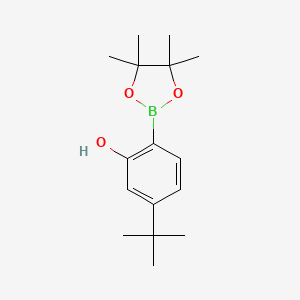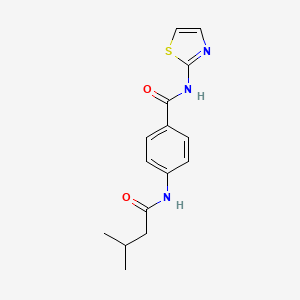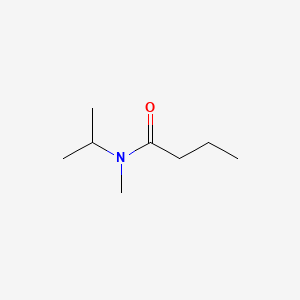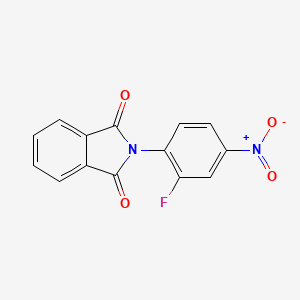![molecular formula C14H23NO4 B13939712 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C14H23NO4. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable compound for studying biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
- (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 2-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester stands out due to its specific ester functional group and spirocyclic structure
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
tert-butyl 3-methyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-10-8-14(11(16)18-10)6-5-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
YWRVMYYUTVTGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
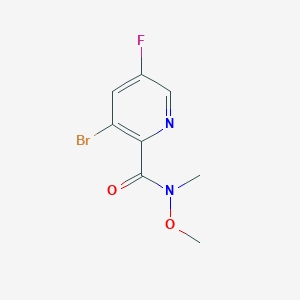
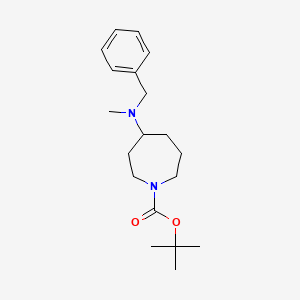
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
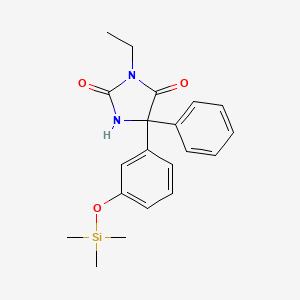
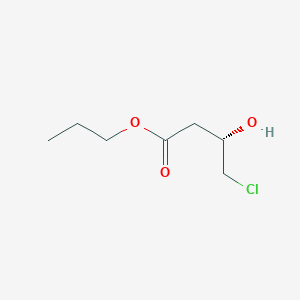
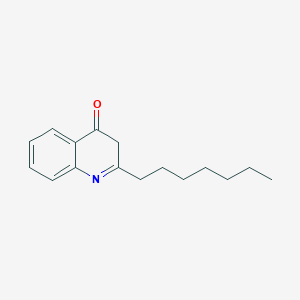
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)

